1,1-Bis(methylsulfanyl)ethane
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Overview
Description
1,1-Bis(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₁₀S₂. It is also known by other names such as acetaldehyde dimethyl mercaptal and acetaldehyde dimethyl thioacetal . This compound is characterized by the presence of two methylthio groups attached to the same carbon atom, making it a thioacetal derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(methylsulfanyl)ethane can be synthesized through the reaction of acetaldehyde with methanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3CHO+2CH3SH→CH3CH(SCH3)2+H2O
This reaction involves the nucleophilic addition of methanethiol to acetaldehyde, forming the thioacetal product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetal groups back to thiols.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetals depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The thioacetal groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(methylthio)ethane: This compound has two methylthio groups attached to adjacent carbon atoms, making it a thioether rather than a thioacetal.
Acetaldehyde dimethyl mercaptal: Another name for 1,1-Bis(methylsulfanyl)ethane, highlighting its structural similarity.
3-Methyl-2,4-dithiapentane: A related compound with a different carbon backbone and sulfur arrangement.
Uniqueness
This compound is unique due to its thioacetal structure, which imparts distinct chemical reactivity and stability compared to other thioethers and thioacetals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
7379-30-8 |
---|---|
Molecular Formula |
C4H10S2 |
Molecular Weight |
122.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-4(5-2)6-3/h4H,1-3H3 |
InChI Key |
MEZARKNHCDZUJN-UHFFFAOYSA-N |
SMILES |
CC(SC)SC |
Canonical SMILES |
CC(SC)SC |
7379-30-8 | |
Origin of Product |
United States |
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